Cas no 905978-71-4 (N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide)

N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a carbazole core linked to a dimethoxyphenyl sulfonamide moiety. This compound exhibits potential utility in organic synthesis and materials science due to its electron-rich aromatic system and sulfonamide functional group, which may facilitate applications in optoelectronic materials or as an intermediate in pharmaceutical development. The ethyl-substituted carbazole enhances solubility in organic solvents, while the dimethoxy groups contribute to tunable electronic properties. Its well-defined structure allows for precise modifications, making it a versatile building block for advanced chemical research.
N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide structure
905978-71-4 structure
Product Name:N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide
CAS No:905978-71-4
MF:C22H22N2O4S
MW:410.486084461212
CID:5671302
PubChem ID:7514287
Update Time:2025-05-19

N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • CHEMBL216991
    • EN300-26868346
    • Z45676441
    • AKOS000951323
    • 905978-71-4
    • N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide
    • Inchi: 1S/C22H22N2O4S/c1-4-24-19-8-6-5-7-17(19)18-13-15(9-11-20(18)24)23-29(25,26)22-14-16(27-2)10-12-21(22)28-3/h5-14,23H,4H2,1-3H3
    • InChI Key: BDVADHAVTYSASV-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1OC)OC)(NC1C=CC2=C(C=1)C1C=CC=CC=1N2CC)(=O)=O

Computed Properties

  • Exact Mass: 410.13002836g/mol
  • Monoisotopic Mass: 410.13002836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 652
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 77.9Ų

N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide Pricemore >>

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N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide Related Literature

Additional information on N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide

N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide (CAS 905978-71-4): A Comprehensive Overview

N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide (CAS 905978-71-4) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This sulfonamide derivative combines a carbazole moiety with a dimethoxybenzene sulfonamide group, making it an interesting subject for researchers in medicinal chemistry, materials science, and organic synthesis.

The molecular structure of N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide features several notable characteristics. The 9-ethyl-9H-carbazole component provides a rigid, planar aromatic system known for its electron-rich properties, while the 2,5-dimethoxybenzene sulfonamide group introduces both electron-donating methoxy groups and a polar sulfonamide functionality. This combination creates a molecule with balanced hydrophobic and hydrophilic regions, which is particularly valuable in drug design and material applications.

Recent studies have explored the potential of CAS 905978-71-4 in various applications. In pharmaceutical research, compounds containing both carbazole and sulfonamide moieties have shown promise in targeting specific biological pathways. The dimethoxybenzene sulfonamide portion may contribute to enhanced solubility and bioavailability, addressing common challenges in drug development. Researchers are particularly interested in how modifications to this core structure might influence its biological activity and physicochemical properties.

From a synthetic chemistry perspective, N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide represents an interesting case study in heterocyclic chemistry. The compound's synthesis typically involves the coupling of appropriately substituted carbazole derivatives with activated sulfonamide precursors. Recent advancements in catalytic methods have improved the efficiency of such transformations, making this class of compounds more accessible for research purposes.

In materials science, the carbazole-dimethoxybenzene sulfonamide hybrid structure has attracted attention for potential applications in organic electronics. The carbazole unit is well-known for its charge transport properties, while the sulfonamide group can facilitate molecular interactions and self-assembly. This combination makes CAS 905978-71-4 a candidate for exploration in organic semiconductors, light-emitting materials, or molecular sensors.

The physicochemical properties of N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide are crucial for its potential applications. Preliminary data suggest that the compound exhibits good thermal stability, moderate solubility in common organic solvents, and interesting photophysical characteristics. These properties are currently under investigation in various research laboratories worldwide, with particular focus on how structural modifications might tune these characteristics for specific applications.

Quality control and analytical characterization of 905978-71-4 typically involve advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure the purity and identity of the compound for research purposes. Recent developments in analytical chemistry have enabled more precise characterization of such complex molecules, facilitating their study and potential commercialization.

From a commercial perspective, N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide remains primarily a research chemical at this stage. However, growing interest in carbazole-based materials and sulfonamide pharmaceuticals suggests potential future demand. Several specialty chemical suppliers currently offer this compound in small quantities for research purposes, with purity specifications typically ranging from 95% to 98%.

Safety considerations for handling CAS 905978-71-4 follow standard laboratory protocols for organic compounds. While comprehensive toxicological data may be limited due to its status as a research chemical, proper personal protective equipment (PPE) including gloves and eye protection is recommended when working with this material. Standard procedures for handling and disposal of organic compounds should be followed to ensure safe laboratory practices.

Future research directions for N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide may include exploration of its biological activity, further optimization of synthetic routes, and investigation of its materials properties. The compound's unique structural features position it as a potentially valuable building block for the development of new functional materials or pharmaceutical candidates. As research in these areas continues to advance, the scientific community anticipates new discoveries regarding this interesting molecular architecture.

For researchers interested in working with 905978-71-4, it's important to consult recent literature and patent databases to stay informed about the latest developments. The compound's dual functionality as both a carbazole derivative and a sulfonamide makes it relevant to multiple areas of chemical research, and new applications may emerge as understanding of its properties deepens.

In conclusion, N-(9-ethyl-9H-carbazol-3-yl)-2,5-dimethoxybenzene-1-sulfonamide (CAS 905978-71-4) represents an intriguing example of modern heterocyclic chemistry with potential applications across multiple scientific disciplines. Its combination of carbazole and sulfonamide functionalities creates a versatile molecular platform that continues to attract research interest. As synthetic methods improve and understanding of structure-property relationships advances, this compound and its derivatives may find increasing utility in both academic and industrial settings.

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